molecular formula C14H10F2O3 B1420394 2-(3,4-Difluorophenoxy)-2-phenylacetic acid CAS No. 1082558-35-7

2-(3,4-Difluorophenoxy)-2-phenylacetic acid

Cat. No. B1420394
CAS RN: 1082558-35-7
M. Wt: 264.22 g/mol
InChI Key: PQXORHRYFJUBNP-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-2-phenylacetic acid (DFPAA) is an aromatic acid that has been widely studied for its potential use in various scientific and medical applications. It is a derivative of phenoxyacetic acid and is synthesized from a reaction between 3,4-difluorophenol and an alkyl halide. DFPAA has been found to have a wide range of biochemical and physiological effects, making it a potentially useful tool for various medical and research applications.

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of phenylacetic acid, like those synthesized from 4-aminophenylacetic acid, have shown promising results in antimicrobial activities (Bedair et al., 2006).

  • Peptide Synthesis : The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for the protection and activation of amino and hydroxyl groups for peptide synthesis, has been reported. In this context, phenylacetic acid derivatives can be significant (Matsueda & Walter, 2009).

  • Chiral Derivatizing Agent : 2-Fluoro-2 phenylacetic acid has been used as a chiral derivatizing agent. It's particularly useful in 19F NMR spectra for measuring enantiomeric excess of secondary alcohols or primary amines (Hamman et al., 1991).

  • Fungal Metabolites : Phenylacetic acid derivatives have been isolated from the culture mycelia of Curvularia lunata, a fungus. Some of these derivatives like 4-epiradicinol showed antimicrobial properties (Varma et al., 2006).

  • Electrochemical Studies : Research in electrochemical synthesis has involved derivatives of phenylacetic acid. For instance, amino acids have been prepared by electrochemical reductive amination of keto acids, with phenylacetic acid being one of the key substances (Jeffery et al., 1978).

  • Synthetic Chemistry : The synthesis of phenylacetic acid derivatives has been explored for various applications, including the synthesis of 3,4-(methylenedioxy) phenylacetic acid, highlighting the versatility of phenylacetic acid in synthetic chemistry (Han Xue-lian, 2007).

  • Electrochemical Fluorination : Alkyl phenylacetates have been studied in electrochemical fluorination processes. This research is crucial for understanding the chemical transformations and potential applications of phenylacetic acid derivatives in the industry (Ilayaraja et al., 2008).

  • Plant Growth and Metabolism : Phenylacetic acid has been shown to play a role in plant growth and metabolism. For example, its effects on barley callus in the context of plant regeneration have been studied, demonstrating its influence on plant physiology (Bregitzer et al., 1995).

properties

IUPAC Name

2-(3,4-difluorophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXORHRYFJUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenoxy)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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